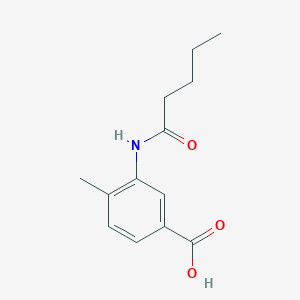

4-Methyl-3-(pentanoylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3-(pentanoylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and potential applications of such molecules. For instance, compounds with benzoic acid moieties have been explored for their roles in inhibiting enzymes like malate dehydrogenase, which is implicated in cancer metabolism . Additionally, benzoic acid derivatives have been synthesized and characterized for their structural properties and reactivity, which can provide a foundation for understanding the behavior of 4-Methyl-3-(pentanoylamino)benzoic acid [2, 4, 5, 6, 7, 8, 9].

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors such as m-hydroxybenzoic acid. For example, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid involves esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis . Similarly, the synthesis of 3-amino-2-benzoylaminopropenoic acid derivatives includes the use of reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis and further functionalization . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Density functional theory (DFT) calculations are also employed to optimize molecular geometries and predict the electronic structure . The molecular structure of 4-Methyl-3-(pentanoylamino)benzoic acid would likely exhibit similar characteristics, with the potential for intramolecular interactions influencing its conformation.

Chemical Reactions Analysis

Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . They can also react with carbocyclic and heterocyclic compounds to form fused pyranones and other heterocyclic systems [4, 5, 6]. The reactivity of 4-Methyl-3-(pentanoylamino)benzoic acid could be explored in the context of these known reactions to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and reactivity can be affected by the presence of substituents on the benzene ring and the nature of the functional groups attached [2, 4, 5, 6, 7, 8, 9]. For 4-Methyl-3-(pentanoylamino)benzoic acid, properties such as solubility in organic solvents, acidity, and potential for hydrogen bonding would be important to characterize.

Propriétés

IUPAC Name |

4-methyl-3-(pentanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWLPOUJWIZHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589301 |

Source

|

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(pentanoylamino)benzoic acid | |

CAS RN |

915921-34-5 |

Source

|

| Record name | 4-Methyl-3-(pentanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.